molecular formula C19H24N4O3S B2824551 1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide CAS No. 1170532-16-7

1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide

Cat. No. B2824551
CAS RN: 1170532-16-7
M. Wt: 388.49
InChI Key: YAZUXLASKDYOQO-UHFFFAOYSA-N
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Description

1-(methylsulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C19H24N4O3S and its molecular weight is 388.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of new heterocycles based on pyrazole demonstrates the potential for developing antimicrobial agents. This research highlights the creation of various derivatives through reactions with semicarbazide and thiosemicarbazide, leading to compounds with potential antimicrobial properties (El‐Emary, Al-muaikel, & Moustafa, 2002).

Molecular Interaction Studies

Investigations into the molecular interactions of specific cannabinoid receptor antagonists provide a basis for understanding how similar compounds might interact with biological targets. The detailed conformational analysis and development of pharmacophore models contribute to our knowledge of receptor-ligand interactions (Shim et al., 2002).

Structure-Activity Relationships

Research on pyrazole derivatives as cannabinoid receptor antagonists offers insights into the structure-activity relationships (SAR) crucial for designing targeted therapeutic agents. Key structural requirements for potent and selective antagonistic activity are identified, providing a framework for the development of new compounds (Lan et al., 1999).

Analytical Methodologies

A method for determining a non-peptide oxytocin receptor antagonist in human plasma showcases the advancements in analytical techniques. This approach, involving automated pre-column derivatization and HPLC with fluorescence detection, exemplifies the importance of robust analytical methods in research (Kline, Kusma, & Matuszewski, 1999).

properties

IUPAC Name

1-methylsulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3S/c1-27(25,26)22-12-6-7-14(13-22)19(24)20-18-16-10-5-11-17(16)21-23(18)15-8-3-2-4-9-15/h2-4,8-9,14H,5-7,10-13H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZUXLASKDYOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.